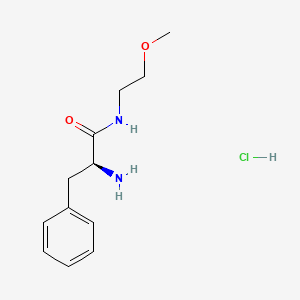
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride
説明
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, also known as (2S)-2-amino-3-phenylpropanamide hydrochloride, is a synthetic organic compound that has been studied extensively in the scientific community. It is a white, crystalline solid with a molecular weight of 271.7 g/mol and a melting point of 204-205 °C. The compound has been used in the synthesis of various pharmaceuticals, as well as in the development of new materials and catalysts.
科学的研究の応用
Antifungal Applications : A study utilized a model chemistry for the calculation of molecular properties and structures of a group of new antifungal tripeptides, including derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide. The research focused on determining the reactivity descriptors of these peptides and predicting their bioactivity scores, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Chemoselective Reactions for Synthesis : Another research explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. The study led to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines, demonstrating the compound's potential in chemical synthesis (Hajji et al., 2002).
Synthesis Methodology : Research on the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives highlighted a key step in synthetic methodology, offering insights into the amide formation process involving related compounds (Li, Shang, Cheng, & Zhao, 2013).
Optical Resolutions in Chemical Synthesis : A study on the preparation of optically active derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide focused on optical resolutions and preferential crystallization. This research is significant for understanding the optical properties of such compounds (Shiraiwa et al., 2006).
Antimycobacterial and Immunomodulatory Activities : Research involving similar compounds to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide showed potential antimycobacterial activities and effects on immune system modulation. This indicates possible applications in treating infections and modulating immune responses (Tengler et al., 2013).
Synthesis of Functionalized Amino Acid Derivatives : A study on the synthesis of functionalized amino acid derivatives related to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide explored their potential as pharmacophores in anticancer drug design. This underscores the compound's relevance in developing new cancer therapies (Kumar et al., 2009).
特性
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMHZLRVPGNI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
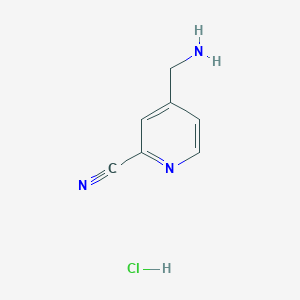
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
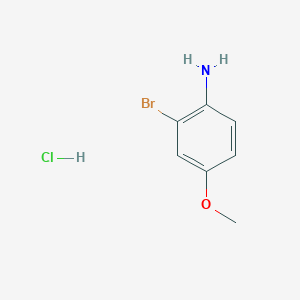
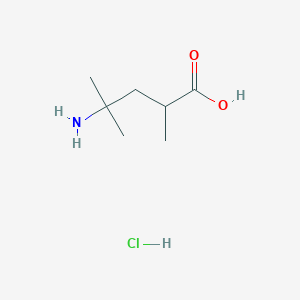
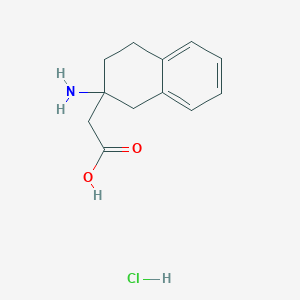
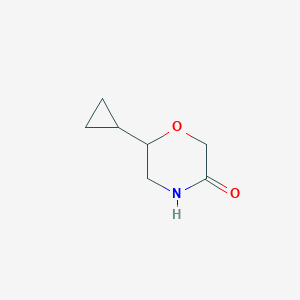
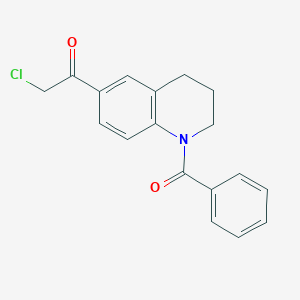
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
